molecular formula C13H15BrN2O4 B1415825 Ethyl 4-bromo-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate CAS No. 24129-26-8

Ethyl 4-bromo-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate

Cat. No. B1415825
CAS RN: 24129-26-8
M. Wt: 343.17 g/mol
InChI Key: PBZXHTAKLUBUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an ester, as suggested by the “ethanoate” part of the name. It also contains a hydrazine group, which is a functional group consisting of two nitrogen atoms. The “4-bromo-2-methoxyphenyl” part suggests the presence of a phenyl ring with bromine and methoxy substituents .


Molecular Structure Analysis

Based on the name, this compound likely has a complex structure with multiple functional groups. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The presence of the ester, hydrazine, bromine, and methoxy groups suggest that it could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar bonds .

Scientific Research Applications

Chemical Synthesis and Reactions

Ethyl 4-bromo-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate has been studied for its reactivity in various chemical reactions. Kato, Kimura, and Tanji (1978) demonstrated its reactivity with diethyl malonate, methyl cyanoacetate, and malononitrile, leading to the formation of various derivative compounds like ethyl 5-amino-4-cyanofuran-2-acetate (Tetsuzo Kato, H. Kimura, K. Tanji, 1978). Similarly, the reaction of ethyl 4-bromo-3-oxobutanoate with benzene in the presence of aluminum chloride has been studied, revealing the synthesis of various aromatic compounds (Tetsuzo Kato, H. Kimura, 1979).

Potential in Antioxidant and Antimicrobial Applications

Research has shown that derivatives of ethyl 4-bromo-3-oxobutanoate may have potential in antioxidant and antimicrobial applications. For instance, Li et al. (2012) isolated novel nitrogen-containing bromophenols from marine algae, demonstrating potent scavenging activity against radicals, suggesting potential use as natural antioxidants in food or pharmaceuticals (Ke-kai Li, Xiao‐Ming Li, J. Gloer, Bin-Gui Wang, 2012). Moreover, compounds synthesized from ethyl 4-bromo-3-oxobutanoate have shown antimicrobial activity, as evidenced by research from Ashok et al. (2015), who developed novel compounds with significant antibacterial and antifungal properties (D. Ashok, A. Ganesh, B. Lakshmi, S. Ravi, 2015).

Applications in Drug Synthesis

Ethyl 4-bromo-3-oxobutanoate has been used in the synthesis of various pharmacologically relevant compounds. Vaddiraju et al. (2022) described its role in the synthesis of novel compounds with moderate anti-diabetic activity, highlighting its importance in creating new molecular frameworks for drug development (Nagesh Vaddiraju, M. Ajitha, K. Rajnarayana, Ramreddy Godela, 2022).

Mechanism of Action

Without specific information about the use or intended use of this compound, it’s difficult to comment on its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “Ethyl 4-bromo-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in a variety of fields, including organic synthesis, medicinal chemistry, or materials science .

properties

IUPAC Name

ethyl 4-bromo-3-hydroxy-2-[(2-methoxyphenyl)diazenyl]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O4/c1-3-20-13(18)12(10(17)8-14)16-15-9-6-4-5-7-11(9)19-2/h4-7,17H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZXHTAKLUBUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(CBr)O)N=NC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-3-hydroxy-2-[(2-methoxyphenyl)diazenyl]but-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-bromo-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-bromo-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-bromo-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-bromo-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.